Lamivudine-galactose

Catalog No.
S548941
CAS No.
M.F
C14H21N3O8S
M. Wt
391.395
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamivudine-galactose

Product Name

Lamivudine-galactose

IUPAC Name

4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

InChI

InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1

InChI Key

JBAIGPJSGDDRNY-LVFVHECXSA-N

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Solubility

Soluble in DMSO, not in water

Synonyms

Lamivudine-galactose

Description

The exact mass of the compound Lamivudine-galactose is 391.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lamivudine-galactose is a glycosylated derivative of Lamivudine, which is a nucleoside analog used primarily for the treatment of viral infections such as human immunodeficiency virus and hepatitis B virus. The compound consists of the Lamivudine moiety linked to a galactose sugar, enhancing its pharmacological properties through improved bioavailability and targeted delivery. Lamivudine itself is characterized by its two chiral centers, leading to four possible stereoisomers, with the 2R,5S isomer being the most therapeutically effective due to its lower cytotoxicity and higher antiviral activity compared to other forms .

  • Glycosylation Reaction: The core reaction involves the formation of a glycosidic bond between Lamivudine and galactose. This typically requires a suitable leaving group on the sugar moiety and can be facilitated by activating agents.
  • Recrystallization: The separation of diastereomers formed during synthesis can be achieved through recrystallization techniques, which exploit differences in solubility to isolate the desired isomer .
  • Hydrolysis: Following glycosylation, hydrolysis may be employed to ensure the correct formation of the final product, often involving bases or acids to facilitate the reaction .

Lamivudine-galactose exhibits significant antiviral activity, similar to that of Lamivudine. Its biological mechanisms include:

  • Inhibition of Viral Replication: The compound acts by inhibiting reverse transcriptase, an enzyme critical for viral DNA synthesis.
  • Enhanced Cellular Uptake: The galactose moiety may facilitate better uptake into cells via specific transport mechanisms that recognize sugar moieties, potentially leading to increased efficacy against viral infections .

The synthesis of Lamivudine-galactose can be approached through various methods:

  • Chemical Synthesis: This involves classical organic reactions such as glycosylation using activated galactose derivatives and Lamivudine under controlled conditions.
  • Biocatalytic Methods: Enzymatic approaches can be employed for more selective and environmentally friendly synthesis routes, utilizing glycosyltransferases that catalyze the formation of glycosidic bonds with high specificity .
  • Stereoselective Techniques: The use of chiral auxiliaries during synthesis can enhance selectivity for specific stereoisomers, ensuring that the more active 2R,5S form is predominantly produced .

Lamivudine-galactose holds potential applications in:

  • Antiviral Therapy: As a modified nucleoside, it could be used in treatments for HIV and hepatitis B, potentially offering improved efficacy or reduced side effects compared to existing therapies.
  • Drug Delivery Systems: The galactose component may allow for targeted drug delivery in therapies where cellular uptake is crucial.
  • Research Tools: It could serve as a valuable compound in studying viral mechanisms and developing new antiviral strategies .

Studies on Lamivudine-galactose interactions focus on:

  • Binding Affinity: Investigating how effectively the compound binds to viral enzymes compared to its parent compound.
  • Synergistic Effects: Evaluating potential synergistic effects when used in combination with other antiviral agents or treatments.
  • Cellular Mechanisms: Understanding how the addition of galactose influences cellular uptake and metabolism within host cells .

Several compounds share structural or functional similarities with Lamivudine-galactose. Here are some notable examples:

Compound NameStructure TypeKey Features
ZidovudineNucleoside analogFirst approved drug for HIV; lacks sugar modification
AdefovirNucleotide analogMore potent against hepatitis B; different mechanism
TenofovirNucleotide analogBroad-spectrum antiviral; phosphate group enhances activity
DidanosineNucleoside analogRequires metabolic activation; less commonly used now

Uniqueness of Lamivudine-Galactose

Lamivudine-galactose is unique due to its specific glycosylation with galactose, which may enhance its pharmacokinetic properties compared to other nucleoside analogs. This modification aims at improving cellular uptake and potentially reducing side effects associated with traditional nucleosides .

Diastereoselective Synthesis Strategies

The diastereoselective synthesis of lamivudine-galactose relies heavily on established methodologies developed for lamivudine synthesis, which must be adapted to accommodate galactose conjugation [8]. The formation of the 1,3-oxathiolane ring system in lamivudine requires precise stereochemical control, typically achieved through dynamic kinetic resolution protocols [8] [18].

A critical approach involves the use of crystallization-induced dynamic kinetic resolution to achieve enantiomerically pure oxathiolane intermediates [8]. Research has demonstrated that the β-selectivity in oxathiolane formation can be attributed to oxonium ion stabilization through anchimeric assistance [8]. The process requires highly effective dynamic kinetic resolution to achieve efficient synthesis of enantiomerically pure oxathiolane-based lactol intermediates from menthyl glyoxylate monohydrate and 1,4-dithiane-2,5-diol [8].

The diastereoselectivity in galactose attachment presents additional challenges, as the formation of 1,2-cis-glycosidic bonds is inherently difficult [24] [29]. Studies have shown that C4 acetyl groups in galactose building blocks ensure α-selective galactosylations by forming covalent bonds to the anomeric carbon in dioxolenium-type ions [24]. The selectivity can be enhanced through the use of electron-rich acyl protecting groups, with C4-pivaloylated galactose building blocks showing unprecedented α-selectivity [29].

Diastereoselectivity FactorSelectivity RatioMechanismReference
C4 acetyl protection>20:1 αDioxolenium formation [24]
C4 pivaloyl protection>99:1 αRemote participation [29]
C6 acetyl protection1.3:1 α/βOxocarbenium intermediate [24]

Glycosylation Reaction Mechanisms

The glycosylation reaction mechanisms for lamivudine-galactose synthesis involve the formation of glycosidic bonds between the lamivudine scaffold and galactose [23] [25]. Glycosidic bond formation occurs between the hemiacetal or hemiketal group of galactose and hydroxyl groups on the lamivudine structure, typically involving O-glycosidic bonds [23].

The mechanism proceeds through the formation of an oxonium cation intermediate [25]. In the case of galactose conjugation, the anomeric carbon becomes electrophilic following activation, allowing nucleophilic attack by hydroxyl groups present in the lamivudine structure [25]. The stereochemistry of the resulting glycosidic bond depends on the approach of the nucleophile relative to the galactose ring system [25].

Enzymatic glycosylation mechanisms using galactosyltransferases represent an alternative approach [28]. Beta-1,4-galactosyltransferase catalyzes the transfer of galactose from uridine diphosphate-galactose to N-acetyl-D-glucosamine and related substrates [28]. The enzyme demonstrates high regioselectivity and stereospecificity, incorporating unprotected sugar precursors while avoiding tedious chemical modifications [28].

Remote participation during glycosylation reactions significantly influences stereoselectivity [24]. Infrared spectroscopy studies have revealed that acetyl groups at C4 promote α-selective galactosylations through the formation of dioxolenium-type ions with covalent bonds between the carbonyl oxygen and anomeric carbon [24]. This mechanism contrasts with C6 acetyl groups, which lead to energetically less favored dioxolenium structures and result in oxocarbenium or oxonium intermediate formation [24].

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based approaches for lamivudine-galactose synthesis leverage established protocols developed for lamivudine production [8] [10]. The use of L-menthol as a chiral auxiliary represents a cornerstone methodology in achieving stereochemical control [8] [10].

The synthesis utilizes L-menthyl ester derivatives where the menthol moiety serves dual purposes as both a chiral auxiliary and an activating group [10]. Research has demonstrated that L-menthol chloroformate can be reacted with protected glycerol derivatives, followed by hydrolysis and oxidation steps to generate intermediates with high optical purity [10]. The chiral control ability of menthol has been found to be superior compared to other chiral auxiliaries such as naproxenoyl chloride and methyl mandeloyl chloride [10].

A specific protocol involves the acylation of 5-hydroxyoxathiolane intermediates with L-menthyl derivatives [18]. Crystallization from toluene/hexanes mixtures results in isolation of single isomers with diastereomeric ratios exceeding 50:1 [18]. The desired stereochemistry of the thioacetal is established through this process, with the ester subsequently dictating the stereochemistry of nucleophile addition at the anomeric center via anchimeric effects [18].

The optimization of chiral auxiliary-based synthesis has revealed that base selection significantly impacts equilibration processes [8]. Triethylamine has been identified as particularly effective for equilibration at C-2 positions while remaining advantageous for crystallization processes [8]. Other bases such as pyridine provide limited interconversion, whereas triethylamine causes rapid interconversion with simultaneous crystallization in yields approaching 80% [8].

Purification and Crystallization Techniques

The purification and crystallization of lamivudine-galactose requires specialized techniques adapted from nucleoside analog purification methodologies [21]. Multiple separation approaches have been developed, each with distinct advantages and limitations for nucleoside compounds [21].

Crystallization remains a primary purification method due to its cost-effectiveness and industrial scalability [21]. However, the technique presents challenges including the potential use of toxic solvents and environmental pollution concerns, particularly when dealing with low concentration products [21]. For lamivudine derivatives, crystallization-induced dynamic kinetic resolution has proven effective, allowing for the isolation of enantiomerically pure compounds through selective crystallization [8].

High-performance liquid chromatography represents an important analytical and preparative tool for lamivudine-galactose purification [21]. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry has been validated for lamivudine analysis with linear concentration ranges of 5-1000 ng/mL and detection limits of 1 ng/mL [15]. The method provides excellent sensitivity and precision, though implementation in industrial applications faces challenges due to high operating costs [21].

Column chromatography techniques offer high separation efficiency with relatively simple operation [21]. Flash column chromatography using methanol/dichloromethane gradients has been employed for lamivudine derivative purification, though environmental concerns exist regarding organic mobile phases [19]. Purification protocols typically involve 5-25% methanol/dichloromethane gradients to achieve separation of target compounds from side products [19].

Purification MethodAdvantagesDisadvantagesTypical Yield
CrystallizationCost-effective, scalableSolvent toxicity concerns56-80%
HPLCHigh sensitivity, rapidHigh operating costs70-95%
Column chromatographyHigh efficiency, simpleEnvironmental impact65-90%
Solvent extractionLarge capacitySelectivity limitations60-85%

Scalability and Process Optimization Challenges

The scalability of lamivudine-galactose synthesis presents significant process optimization challenges that must address both technical and economic considerations [9] [13]. Industrial-scale production requires careful attention to reaction conditions, solvent selection, and waste minimization strategies.

Temperature control represents a critical scalability challenge, particularly during exothermic reaction steps [9]. Research has demonstrated that sulfenyl chloride formation and subsequent vinyl acetate addition generate substantial heat, requiring controlled addition over 15-minute periods using syringe pumps [9]. The challenge intensifies at larger scales where maintaining tight temperature control becomes more difficult, potentially driving volatile components out of the system and decreasing yields [9].

Solvent optimization for large-scale processes has identified toluene as a preferred medium for multiple synthetic steps [9]. The ability to conduct esterification, chlorination, and cyclization reactions in toluene minimizes solvent changes and reduces process complexity [9]. However, the need for solvent switching to acetonitrile and water for cyclization steps presents logistical challenges for continuous processing [9].

Crystallization scalability requires optimization of antisolvent addition and cooling protocols [9]. Industrial processes typically employ hexanes as antisolvent for final product isolation, achieving purities exceeding 99% with overall yields of 56% from starting materials [9]. The crystallization process must be carefully controlled to maintain consistent particle size distribution and minimize mother liquor losses.

Catalyst optimization for large-scale glycosylation reactions has focused on cost-effective Lewis acid systems [9]. Zirconium tetrachloride has emerged as an optimal catalyst for N-glycosylation reactions, requiring only 0.5 equivalents to achieve excellent chemical efficiency and stereoselectivity [9]. The mild reaction conditions permit operation at room temperature, reducing energy requirements and improving process economics [9].

Process analytical technology implementation becomes essential for large-scale operations [9]. Differential scanning calorimetry and reaction calorimetry techniques have been employed to study thermal behavior during critical N-glycosylation steps [9]. These analytical tools enable real-time monitoring of reaction progress and early detection of potential safety concerns related to exothermic processes.

The environmental impact of large-scale synthesis requires consideration of green chemistry principles [20]. Enzymatic approaches using surfactant-treated subtilisin Carlsberg have demonstrated potential for more environmentally benign synthesis routes [20]. These biocatalytic protocols can achieve high enantioselectivity while operating in aqueous systems, potentially reducing organic solvent consumption and waste generation [20].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

391.1049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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